molecular formula C9H4F8O B1413212 2,4-Bis(trifluoromethyl)(difluoromethoxy)benzene CAS No. 1805562-53-1

2,4-Bis(trifluoromethyl)(difluoromethoxy)benzene

Cat. No.: B1413212
CAS No.: 1805562-53-1
M. Wt: 280.11 g/mol
InChI Key: VVEQKAYUGWOAHJ-UHFFFAOYSA-N
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Description

2,4-Bis(trifluoromethyl)(difluoromethoxy)benzene is a chemical compound characterized by the presence of trifluoromethyl and difluoromethoxy groups attached to a benzene ring. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is radical trifluoromethylation, which involves the use of carbon-centered radical intermediates . This process can be carried out under specific conditions to ensure the successful attachment of the trifluoromethyl groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The exact methods can vary depending on the desired application and the availability of starting materials.

Chemical Reactions Analysis

Types of Reactions

2,4-Bis(trifluoromethyl)(difluoromethoxy)benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups attached to the benzene ring.

    Substitution: The trifluoromethyl and difluoromethoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized derivatives of the compound, while substitution reactions can produce a variety of substituted benzene derivatives.

Scientific Research Applications

2,4-Bis(trifluoromethyl)(difluoromethoxy)benzene has several applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique functional groups make it valuable for creating new materials and studying reaction mechanisms.

    Biology: In biological research, the compound can be used to study the effects of fluorinated compounds on biological systems.

    Medicine: The compound’s properties make it a potential candidate for drug development, particularly in the design of pharmaceuticals with improved stability and bioavailability.

    Industry: In industrial applications, the compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2,4-Bis(trifluoromethyl)(difluoromethoxy)benzene exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl and difluoromethoxy groups can influence the compound’s reactivity and interactions with other molecules. These interactions can affect various biochemical pathways, making the compound useful for studying specific molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Bis(trifluoromethyl)(difluoromethoxy)benzene is unique due to the combination of trifluoromethyl and difluoromethoxy groups. This combination imparts distinct chemical properties, making the compound valuable for a wide range of applications in scientific research and industry.

Properties

IUPAC Name

1-(difluoromethoxy)-2,4-bis(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F8O/c10-7(11)18-6-2-1-4(8(12,13)14)3-5(6)9(15,16)17/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVEQKAYUGWOAHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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